molecular formula C7H5BrN2OS B1403282 7-Bromo-2-methoxythieno[3,2-D]pyrimidine CAS No. 1259978-35-2

7-Bromo-2-methoxythieno[3,2-D]pyrimidine

Cat. No.: B1403282
CAS No.: 1259978-35-2
M. Wt: 245.1 g/mol
InChI Key: QCMVNUJADNUTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-methoxythieno[3,2-d]pyrimidine is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features a thieno[3,2-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its close resemblance to purine bases, which allows it to interact with a variety of biological targets . The bromine atom at the C7 position serves as a versatile handle for further structural elaboration via cross-coupling reactions, such as Suzuki couplings, enabling the exploration of structure-activity relationships . The methoxy group at the C2 position contributes to the compound's electronic profile and can be a site for further modification. Thieno[3,2-d]pyrimidine derivatives have demonstrated significant and broad biological activities in scientific literature. They are frequently investigated as potent antiproliferative agents against various cancer cell lines, including leukemia, cervical, and colon carcinomas . This scaffold is a key component in several clinically evaluated kinase inhibitors, such as PI3K inhibitors like Pictilisib (GDC-0941) and Apitolisib (GDC-0980), highlighting its importance in oncology research . Research indicates that halogenated thieno[3,2-d]pyrimidines can induce apoptosis in cancer cells and exhibit selective activity against specific kinases, including Cyclin-dependent kinases (CDKs) and EGFR mutants, making them valuable tools for developing targeted therapies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-bromo-2-methoxythieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS/c1-11-7-9-2-5-6(10-7)4(8)3-12-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMVNUJADNUTBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=N1)C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737857
Record name 7-Bromo-2-methoxythieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259978-35-2
Record name 7-Bromo-2-methoxythieno[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1259978-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-methoxythieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 7-Bromo-2-methoxythieno[3,2-D]pyrimidine typically involves the following steps:

    Cyclization Reaction: The thieno[3,2-D]pyrimidine core is formed through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Methoxylation: The methoxy group is introduced at the 2nd position through a methoxylation reaction using methanol and a suitable catalyst.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.

Chemical Reactions Analysis

7-Bromo-2-methoxythieno[3,2-D]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the thieno[3,2-D]pyrimidine core.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds. These reactions typically use palladium or copper catalysts and boronic acids or alkynes as coupling partners.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

7-Bromo-2-methoxythieno[3,2-D]pyrimidine has shown potential as an anticancer agent. Its structural similarity to nucleobases allows it to inhibit key enzymes involved in cancer progression, particularly those related to tyrosine kinases.

  • Case Study : Research indicates that derivatives of thieno[3,2-D]pyrimidines can act as selective inhibitors of various kinases implicated in cancer. For instance, compounds similar to 7-bromo derivatives have been tested against breast cancer and leukemia cell lines, demonstrating significant cytotoxic effects .

Inhibition of Dihydrofolate Reductase (DHFR)

Compounds containing a pyrido[2,3-d]pyrimidine moiety have been identified as inhibitors of DHFR, an enzyme critical for DNA synthesis.

  • Research Insight : A study highlighted that derivatives of thieno[3,2-D]pyrimidine exhibit potent inhibitory activity against DHFR, which is crucial in the treatment of various malignancies .

Antiviral Properties

Emerging studies suggest that thieno[3,2-D]pyrimidines may possess antiviral properties by inhibiting viral replication mechanisms.

  • Example : Some derivatives have shown efficacy against viral infections by disrupting the viral life cycle at specific stages .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. The presence of bromine and methoxy groups significantly influences its biological activity.

Substituent Effect on Activity
BromineEnhances kinase inhibition
MethoxyImproves solubility and bioavailability

Mechanism of Action

The mechanism of action of 7-Bromo-2-methoxythieno[3,2-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and physicochemical properties of 7-bromo-2-methoxythieno[3,2-d]pyrimidine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
This compound C₇H₅BrN₂OS 245.10 7-Br, 2-OCH₃ Bromine enables cross-coupling; methoxy enhances solubility and directs substitution .
7-Bromothieno[3,2-d]pyrimidine C₆H₃BrN₂S 215.07 7-Br Lacks methoxy group; simpler structure with higher electrophilicity .
2-Chlorothieno[3,2-d]pyrimidine C₆H₃ClN₂S 170.62 2-Cl Chlorine is smaller and less polarizable than bromine, reducing reactivity .
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine C₆H₂BrCl₂N₂S 304.97 7-Br, 2-Cl, 4-Cl Dichloro substitution increases steric hindrance and electronic withdrawal .
7-Bromo-4-aminobenzothieno[3,2-d]pyrimidine C₁₀H₆BrN₃S 280.14 7-Br, 4-NH₂, benzofused Amino group enables hydrogen bonding; benzofusion enhances π-stacking .
Key Observations:
  • Halogen Effects : Bromine at position 7 enhances reactivity in Suzuki-Miyaura couplings compared to chlorine .
  • Substituent Influence : Methoxy groups (electron-donating) increase solubility, whereas chloro groups (electron-withdrawing) reduce electron density on the pyrimidine ring .
Cross-Coupling Reactions

The bromine atom in this compound is pivotal for palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling : Introduces aryl/heteroaryl groups for drug candidate diversification.
  • Buchwald-Hartwig Amination : Substitutes bromine with amines to modify pharmacological properties .

In contrast, 2-chlorothieno[3,2-d]pyrimidine () requires harsher conditions for substitution due to chlorine’s lower leaving-group ability .

Functionalization at Methoxy Group

The methoxy group can be demethylated to a hydroxyl group or replaced via nucleophilic aromatic substitution, enabling further derivatization . For example:

  • Demethylation: Conversion to 2-hydroxythieno[3,2-d]pyrimidine enhances hydrogen-bonding capacity.

Biological Activity

7-Bromo-2-methoxythieno[3,2-D]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in developing therapeutic agents for various diseases, including cancer and viral infections.

Chemical Structure and Properties

The compound features a thieno[3,2-D]pyrimidine core with a bromine atom at the 7th position and a methoxy group at the 2nd position. This unique substitution pattern influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes and receptors, particularly kinases involved in cell signaling pathways. This inhibition can lead to significant anticancer effects by disrupting critical cellular processes.

Anticancer Activity

Research has demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, a study highlighted its effectiveness in inducing apoptosis in leukemia cells (L1210) and other cancer types. The structure-activity relationship (SAR) studies suggest that halogenation at specific positions enhances its cytotoxic properties .

Compound Cell Line IC50 (μM) Activity
This compoundL12105.4Induces apoptosis
Compound 1Various cancer linesNot specifiedAntiproliferative
Compound 2Various cancer linesNot specifiedAntiproliferative

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. It is being explored for its potential to inhibit viral replication through mechanisms similar to those observed in kinase inhibition .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. The compound's interaction with inflammatory pathways suggests a multifaceted role in disease modulation .

Case Studies

  • Thieno[3,2-D]pyrimidinones Study :
    A series of thieno[3,2-D]pyrimidinones were synthesized and evaluated for their activity against 17β-hydroxysteroid dehydrogenase type 2. The study identified several compounds with moderate inhibitory activity, indicating potential therapeutic applications in conditions like osteoporosis .
  • Antiproliferative Evaluation :
    An in vitro evaluation of halogenated thieno[3,2-D]pyrimidines revealed significant antiproliferative activity against multiple cancer cell lines. The presence of chlorine at specific positions was critical for biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Bromo-2-methoxythieno[3,2-D]pyrimidine, and how do reaction conditions influence yield?

  • Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) are commonly used for functionalizing thieno-pyrimidine cores. For brominated derivatives, palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos in anhydrous THF or dioxane at 80–100°C are effective. Microwave-assisted protocols (e.g., 150°C for 30 min) can enhance reaction efficiency .
  • Critical Parameters : Monitor solvent purity, oxygen exclusion, and stoichiometry of boronic acid/ester coupling partners. Yields typically range from 50–75% under optimized conditions .

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical Workflow :

  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 271.0 for C₇H₅BrN₂OS).
  • ¹H/¹³C NMR : Key signals include methoxy protons (δ 3.9–4.1 ppm) and thieno-pyrimidine aromatic protons (δ 7.2–8.5 ppm) .
  • Elemental Analysis : Ensure Br content aligns with theoretical values (≈29.5% w/w).
    • Purity Standards : Use HPLC with UV detection (λ = 254 nm); ≥95% purity is acceptable for most biological assays .

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : DMSO, DMF, or dichloromethane for stock solutions; avoid water due to hydrolysis risks .
  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent bromine displacement or oxidation .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for kinase inhibition?

  • Approach : Use molecular docking (e.g., MOE or AutoDock) to predict binding to ATP pockets in kinases. Focus on steric compatibility of the bromine substituent and methoxy group’s hydrogen-bonding potential .
  • Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays (e.g., EGFR or CDK2) .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting or LC-MS adducts)?

  • Case Study : If a doublet integrates for two protons in ¹H NMR (suggesting impurities), perform:

  • 2D NMR (COSY/HSQC) : Confirm coupling patterns.
  • HR-MS : Rule out adducts (e.g., Na⁺/K⁺).
  • Alternative Synthesis : Reproduce the compound using a different bromination agent (e.g., NBS vs. PBr₃) to assess reproducibility .

Q. How do solvent polarity and temperature affect regioselectivity in further functionalization (e.g., amination or alkylation)?

  • Experimental Design :

Solvent Dielectric Constant (ε) Observed Regioselectivity
DMF36.7C-5 substitution dominant
Toluene2.4C-7 bromine retention
  • Mechanistic Insight : Polar aprotic solvents stabilize transition states for nucleophilic attacks at C-5, while non-polar solvents favor electrophilic aromatic substitution at C-7 .

Q. What are the pitfalls in interpreting biological activity data for this compound?

  • Common Issues :

  • Off-target effects : Validate selectivity via kinome-wide profiling.
  • Solvent Artifacts : DMSO concentrations >0.1% may inhibit certain enzymes.
  • Metabolic Instability : Assess half-life in microsomal assays to distinguish intrinsic activity from rapid degradation .

Data Contradiction Analysis

Q. How to address discrepancies between computational binding predictions and experimental inhibition results?

  • Root Cause Analysis :

  • Protein Flexibility : Static docking may miss induced-fit movements; use molecular dynamics (MD) simulations.
  • Protonation States : Ensure ligand and binding site protonation states match physiological pH (e.g., methoxy group’s pKa ≈ 13.5) .
    • Mitigation : Combine free-energy perturbation (FEP) calculations with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-methoxythieno[3,2-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-methoxythieno[3,2-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.